6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Overview
Description
6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a unique diazolo-pyrazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to target cdk2 .
Biochemical Pathways
Compounds that inhibit cdk2 can affect cell cycle progression and induce apoptosis .
Result of Action
Inhibition of cdk2 can lead to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression and has potential implications for cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, this compound has demonstrated cytotoxic activity, leading to reduced cell viability . It influences cell function by inducing apoptosis and causing cell cycle arrest. Additionally, this compound affects cell signaling pathways, including those involved in apoptosis and proliferation, and can alter gene expression patterns related to these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins required for cell cycle progression. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in cell culture experiments has revealed sustained cytotoxic effects, with continued inhibition of cell proliferation and induction of apoptosis. Degradation products may form over time, potentially altering its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been reported. These findings suggest a threshold effect, where the compound’s therapeutic window must be carefully determined to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of hydroxylated and conjugated metabolites. These metabolites may have different biological activities and contribute to the overall pharmacokinetic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various cellular compartments. Its distribution is influenced by factors such as lipophilicity and protein binding affinity. In tissues, the compound may localize to specific organs, including the liver and kidneys, where it undergoes metabolism and excretion.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the nucleus, it can interact with nuclear proteins and influence gene expression. Post-translational modifications, such as phosphorylation, may also affect its localization and activity, directing it to specific subcellular compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Due to its unique structure, it is explored for use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are also studied for their biological activities.
Fluorinated Pyrazoles: These compounds have similar fluorophenyl groups and exhibit comparable chemical reactivity and biological properties.
Uniqueness
6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is unique due to its specific combination of the diazolo-pyrazole core with the fluorophenyl and methyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5/c1-6-9-10(13)14-15-11(9)17(16-6)8-4-2-7(12)3-5-8/h2-5H,1H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRTTWDTZJYJGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NNC(=C12)N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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